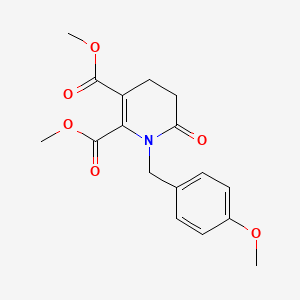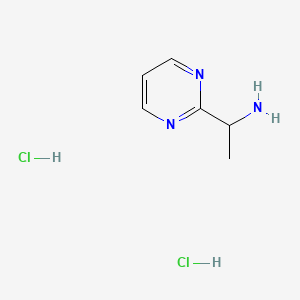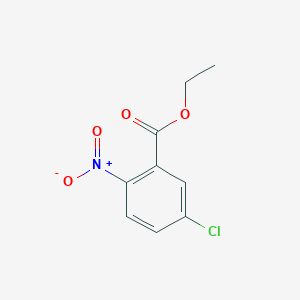
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, methoxybenzyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridine derivative, followed by esterification and cyclization reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as l-proline to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The choice of reagents and solvents would be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methoxybenzyl group would yield 4-methoxybenzoic acid, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(4-hydroxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate
- Dimethyl 1-(4-chlorobenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate
Uniqueness
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to specific targets compared to its analogs with different substituents.
Properties
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-2-oxo-3,4-dihydropyridine-5,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-22-12-6-4-11(5-7-12)10-18-14(19)9-8-13(16(20)23-2)15(18)17(21)24-3/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNTLXJEWVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)

![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2770830.png)

![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)
![1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B2770835.png)
![3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2770836.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)


![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)

